![molecular formula C16H27NO B3852872 4-(2-adamantylamino)cyclohexanol](/img/structure/B3852872.png)
4-(2-adamantylamino)cyclohexanol
Overview
Description
“4-(2-adamantylamino)cyclohexanol” is a compound that contains an adamantyl group, an amino group, and a cyclohexanol group . Cyclohexanol is a cyclic hydrocarbon with a hydroxyl group, making it a secondary alcohol . The adamantyl group is derived from adamantane, a type of diamondoid and one of the most stable organic compounds .
Synthesis Analysis
While specific synthesis methods for “4-(2-adamantylamino)cyclohexanol” are not available, cyclohexanol can be produced through various processes such as the oxidation of cyclohexane . The adamantyl group could potentially be introduced through reactions involving adamantane .
Molecular Structure Analysis
The molecular structure of “4-(2-adamantylamino)cyclohexanol” would likely involve a cyclohexane ring with a hydroxyl group (from cyclohexanol), an adamantyl group, and an amino group attached .
Chemical Reactions Analysis
Cyclohexanol can undergo various reactions, including oxidation to produce cyclohexanone . The presence of the adamantyl group may influence the reactivity of the compound .
Physical And Chemical Properties Analysis
Cyclohexanol, a component of “4-(2-adamantylamino)cyclohexanol”, is a viscous liquid with a relatively high melting point (25.93°C) and boiling point (161°C). It is polar due to the presence of a hydroxyl group, making it capable of forming hydrogen bonds .
Mechanism of Action
Safety and Hazards
Cyclohexanol is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It’s classified under flammable liquids, acute oral toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
Research into the synthesis and applications of cyclohexanol and its derivatives continues to be an active area of study. For instance, there has been progress in processes and catalysts for the dehydrogenation of cyclohexanol to cyclohexanone, a crucial industrial process in the production of caprolactam and adipic acid .
properties
IUPAC Name |
4-(2-adamantylamino)cyclohexan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO/c18-15-3-1-14(2-4-15)17-16-12-6-10-5-11(8-12)9-13(16)7-10/h10-18H,1-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLDKNBYQVHQQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2C3CC4CC(C3)CC2C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5453979 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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